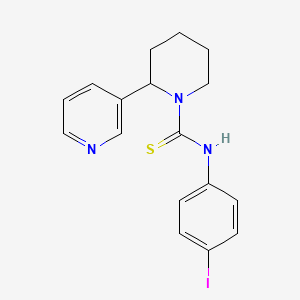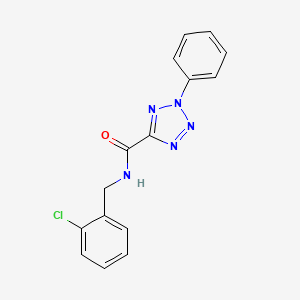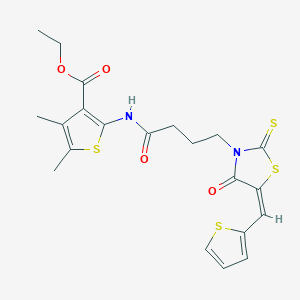
2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which is often found in various dyes and pigments .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and a nitrophenyl group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The nitrophenyl group consists of a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amino group under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitro group and the morpholine ring might make the compound somewhat soluble in water .Applications De Recherche Scientifique
Antifungal Agents
A study identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective antifungal agents against a range of fungi, including Candida and Aspergillus species. These compounds were developed to overcome low plasma stability issues, leading to the discovery of compounds with significant in vitro and in vivo antifungal activity, demonstrating their potential for treating fungal infections (Bardiot et al., 2015).
Antimalarial Activity
Another research area explored the synthesis and evaluation of compounds for antimalarial activity. A series involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from a process that includes the use of acetamido derivatives, showed promising results against Plasmodium berghei, including resistant strains, and exhibited potential for extended protection against infection following oral administration (Werbel et al., 1986).
Protective Effects in Liver Injury
Research on luteolin's protective effects against acetaminophen-induced acute liver failure highlighted the compound's antioxidative and anti-inflammatory properties. This study, although not directly involving 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, underscores the importance of research into compounds that can mitigate liver injury through various mechanisms (Tai et al., 2015).
Antinociceptive Effect
The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was discovered and evaluated for its binding affinity against σ1 and σ2 receptors, demonstrating high selectivity for σ1 receptors. Its antinociceptive effects, assessed using the formalin test, suggest its potential efficacy in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antimicrobial and Anticancer Activities
A series of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with morpholinyl groups, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One such compound, KX2-391, exhibited significant inhibitory activity against Src kinase, highlighting the role of the morpholine group in enhancing the pharmacological profile of these compounds (Fallah-Tafti et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-3-1-2-4-11(10)15(17)18/h1-4H,5-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJCAVCKLFVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)


![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)
![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)
![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)
![6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2655984.png)